Adenosine Kinase Species Specificity
3'-Deoxyadenosine-5'-monophosphate (3'-dAMP) demonstrates differential species-specific phosphorylation by adenosine kinase (AdoK). Human adenosine kinase (hAdoK) phosphorylates cordycepin to produce 3'-dAMP, whereas bacterial AdoK shows distinct substrate handling; cordycepin is a poor substrate for bacterial AdoK and instead competitively inhibits the enzyme's activity toward adenosine phosphorylation [1].
| Evidence Dimension | Adenosine kinase substrate activity (phosphorylation capacity) |
|---|---|
| Target Compound Data | 3'-dAMP production from cordycepin via hAdoK: phosphorylation occurs; competitive inhibition of bacterial AdoK (Ki not reported) |
| Comparator Or Baseline | Adenosine (native substrate): Km = 0.2 mM for both T. cruzi and T. gambiense AdoK [2] |
| Quantified Difference | Qualitative difference: hAdoK phosphorylates cordycepin; bacterial AdoK exhibits poor substrate conversion with competitive inhibition |
| Conditions | In vitro enzyme assays using recombinant human adenosine kinase and bacterial (M. tuberculosis) adenosine kinase |
Why This Matters
This species-specific metabolic divergence is critical for studies involving prokaryotic-eukaryotic model comparisons, antibiotic development targeting purine salvage pathways, and interpreting cordycepin pharmacology across different experimental systems.
- [1] Sugiarto R, N'Gartoubaka CH, et al. Cordycepin kills Mycobacterium tuberculosis through hijacking the bacterial adenosine kinase. PLoS ONE. 2019;14(6):e0217919. View Source
- [2] DrugBank. Adenosine Kinase Inhibitors: 3'-Deoxyadenosine. Available at: https://go.drugbank.com/bio_entities/BE0000834 View Source
